Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate
Overview
Description
Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a bromine atom, a hydroxyl group, and an ethyl ester functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate typically involves cyclization reactions. One common method is the Skraup synthesis, which uses 3-aminopyridine or 3-aminoquinoline derivatives and carbonyl compounds . The reaction conditions often include the use of strong acids and high temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity may be due to its ability to inhibit certain enzymes involved in cell division . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate: Similar structure but with the bromine atom at a different position.
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate: Contains a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6-bromo-4-oxo-1H-1,5-naphthyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)6-5-13-7-3-4-8(12)14-9(7)10(6)15/h3-5H,2H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUXSYOKUBBXAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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